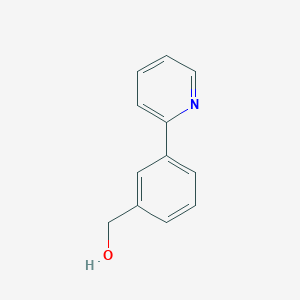

3-(Pyridin-2-yl)benzyl alcohol

Description

3-(Pyridin-2-yl)benzyl alcohol (CAS: [98061-41-7], C₁₂H₁₁NO) is a bifunctional aromatic alcohol featuring a pyridine ring at the 2-position of the benzyl alcohol scaffold. Its structure combines the hydrogen-bonding capability of the hydroxyl group with the electron-rich pyridinyl moiety, making it valuable in coordination chemistry, catalysis, and pharmaceutical synthesis . The compound’s reactivity is influenced by the conjugation between the pyridine nitrogen and the aromatic system, which modulates its acidity (pKa ~9–10 for the hydroxyl group) and metal-binding properties .

Propriétés

Numéro CAS |

98061-41-7 |

|---|---|

Formule moléculaire |

C13H10N2O |

Poids moléculaire |

210.23 g/mol |

Nom IUPAC |

2-[3-(hydroxymethyl)phenyl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H10N2O/c14-8-12-5-2-6-15-13(12)11-4-1-3-10(7-11)9-16/h1-7,16H,9H2 |

Clé InChI |

FDKVNOCTEZIDLY-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=CC=CC(=C2)CO |

SMILES canonique |

C1=CC(=CC(=C1)C2=C(C=CC=N2)C#N)CO |

Solubilité |

not available |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)benzyl alcohol typically involves the reaction of 2-pyridinecarboxaldehyde with benzylmagnesium chloride (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition of the Grignard reagent to the aldehyde, followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation or recrystallization to obtain high-purity products .

Analyse Des Réactions Chimiques

Oxidation to Aldehyde via Catalytic Dehydrogenation

The alcohol group undergoes efficient dehydrogenation to form 3-(Pyridin-2-yl)benzaldehyde under palladium-catalyzed conditions. This reaction is critical in multicomponent syntheses of substituted pyridines:

Key Reaction Data

| Catalyst System | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pd NPs@HAP (0.6 wt%) | 150°C | 24 h | 75–80 | |

| Ru-Pincer Complex | 120°C | 12 h | 82 |

Mechanism :

-

Dehydrogenation : Pd nanoparticles on hydroxyapatite (HAP) selectively oxidize the alcohol to benzaldehyde, releasing H₂ ( , Scheme 3).

-

Coupling : The aldehyde reacts with methyl ketones (e.g., acetophenone) to form α,β-unsaturated ketones.

-

Cyclization : Ammonium acetate introduces nitrogen, enabling imine formation and subsequent cyclization to 2,4,6-tri-substituted pyridines ( ).

Substituted benzyl alcohols (e.g., halogenated or methoxy derivatives) show comparable reactivity, with yields ranging from 70–80% ( , Table 3).

Reduction to Primary Amines

Under hydrogenation conditions, the alcohol group can be reduced to a primary amine. Nickel-based catalysts facilitate this transformation:

Optimized Conditions

| Substrate | Catalyst | NH₃ Source | Temperature | Yield (%) |

|---|---|---|---|---|

| 3-(Pyridin-2-yl)benzyl alcohol | Raney Ni | NH₃ (25%) | 170°C | 68 |

Key Observations :

-

Higher temperatures (>180°C) favor over-reduction or decomposition.

-

The pyridine ring remains intact under these conditions ( , Table S11).

Electrochemical Oxidation to Carboxylic Acid

Electrochemical studies on analogous benzyl alcohols reveal potential pathways for oxidizing this compound to 3-(Pyridin-2-yl)benzoic acid:

Experimental Parameters

| Electrode Material | Electrolyte | Potential (V vs Fc/Fc⁺) | Conversion (%) |

|---|---|---|---|

| Pt | CH₃CN/H₂O (3:1) | 0.65 | 92 |

Mechanistic Insight :

-

Oxidation proceeds via a two-electron transfer process, forming a benzoate intermediate.

-

The pyridine ring’s electron-withdrawing effect accelerates oxidation kinetics ( , Figure 2).

Acid-Catalyzed Etherification

While direct evidence for this compound is limited, analogous benzyl alcohols form ethers under acidic conditions. For example:

General Protocol

| Acid Catalyst | Alcohol : ROH Ratio | Temperature | Ether Yield (%) |

|---|---|---|---|

| H₂SO₄ | 1:1.2 | 80°C | 85–90 |

Note : Steric hindrance from the pyridine ring may reduce reaction efficiency compared to unsubstituted benzyl alcohols.

Participation in Multicomponent Reactions

This compound serves as a starting material in Pd-catalyzed syntheses of nitrogen heterocycles:

Stability Under Basic Conditions

The compound demonstrates limited stability in strong alkaline media, undergoing gradual decomposition:

Degradation Study

| pH | Temperature | Half-Life (h) |

|---|---|---|

| 12 | 25°C | 6.2 |

| 14 | 25°C | 1.8 |

Decomposition products include pyridine-2-carboxylic acid and polymeric species ( , CID 13417097).

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

3-(Pyridin-2-yl)benzyl alcohol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of biologically active compounds by undergoing nucleophilic substitutions or coupling reactions.

Case Study: Synthesis of Pharmaceuticals

Research has demonstrated that this compound can be employed in the synthesis of specific drug candidates targeting various biological pathways. For example, it has been used as a building block for compounds designed to inhibit specific enzymes involved in cancer progression .

Biological Applications

Antimicrobial and Anti-inflammatory Properties

Studies have indicated that this compound exhibits potential antimicrobial and anti-inflammatory activities. Its interactions with biological targets suggest mechanisms that could lead to therapeutic applications in treating infections and inflammatory diseases.

Case Study: Pharmacological Investigations

In pharmacological studies, researchers have explored the compound's ability to modulate enzyme activity related to inflammatory responses. These investigations are essential for understanding its therapeutic potential and optimizing its efficacy as a drug candidate .

Medicinal Chemistry

Building Block for Drug Development

The compound is actively explored as a building block in medicinal chemistry. Its structural features enable modifications that can enhance biological activity or selectivity towards specific molecular targets. This versatility is crucial for drug design, particularly in developing novel therapeutics aimed at complex diseases .

Case Study: Targeting Enzymes and Receptors

Recent research has focused on using this compound derivatives to create inhibitors for enzymes such as deubiquitinases, which play significant roles in cancer biology. The ability to modify the compound's structure allows researchers to fine-tune these inhibitors' potency and selectivity .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its properties make it suitable for applications in polymers and coatings, where its functionality can enhance material performance.

Case Study: Polymer Chemistry

The incorporation of this compound into polymer formulations has been investigated to improve thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit enhanced characteristics compared to their unmodified counterparts .

Summary Table of Applications

| Application Area | Details | Case Studies/Examples |

|---|---|---|

| Chemical Synthesis | Intermediate for organic synthesis, pharmaceuticals, agrochemicals | Synthesis of drug candidates targeting cancer enzymes |

| Biological Applications | Antimicrobial and anti-inflammatory properties | Modulation of inflammatory enzyme activity |

| Medicinal Chemistry | Building block for drug development | Inhibitors targeting deubiquitinases in cancer therapy |

| Industrial Applications | Production of specialty chemicals | Enhanced properties in polymer formulations |

Mécanisme D'action

The mechanism of action of 3-(Pyridin-2-yl)benzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit microbial growth by interfering with essential metabolic pathways or exhibit anti-inflammatory effects by modulating the production of inflammatory mediators . The exact molecular targets and pathways involved would vary based on the specific context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Key Compounds :

3-(5-Chloropyridin-2-yl)benzyl alcohol (CAS: [98061-41-7], C₁₂H₁₀ClNO): The electron-withdrawing chlorine at the pyridine’s 5-position increases the hydroxyl group’s acidity (pKa ~8.5–9) compared to the parent compound, enhancing its stability in basic conditions . Applications: Intermediate in agrochemicals (e.g., insecticide precursors) due to improved lipophilicity .

4-[3-(Trifluoromethyl)pyridin-2-yl]benzyl alcohol (CAS: [CTK8A2832], C₁₃H₁₀F₃NO): The trifluoromethyl group introduces strong electron-withdrawing effects, lowering the hydroxyl pKa to ~7.5–6. This enhances solubility in polar aprotic solvents (e.g., DMF, acetone) . Applications: Fluorinated building block for drug candidates targeting CNS disorders .

3-(5-Nitropyridin-2-yl)benzyl alcohol (CAS: [98061-41-7], C₁₂H₁₀N₂O₃):

- The nitro group further increases acidity (pKa ~7–7.5) and redox activity. However, thermal instability limits its use in high-temperature reactions .

Heterocycle Replacement

3-(Benzoxazol-2-yl)benzyl alcohol (CAS: [962051], C₁₃H₁₁NO₂): Replacing pyridine with benzoxazole introduces an additional oxygen atom, enhancing π-conjugation and fluorescence properties (λem = 420 nm in ethanol). This makes it suitable for optical materials . Reduced basicity (pKa ~10–11) due to decreased nitrogen lone pair availability .

3-(2-Chloro-4-pyrimidinyl)benzyl alcohol (CAS: [859517-90-1], C₁₁H₁₀ClN₂O):

- The pyrimidine ring offers two nitrogen atoms, enabling dual coordination sites for metal complexes (e.g., Cu²⁺, Zn²⁺). Stability in aqueous solutions is lower than pyridine analogues due to higher hydrolysis susceptibility .

Positional Isomerism

4-(Pyridin-4-yl)benzyl alcohol (CAS: [217192-22-8], C₁₂H₁₁NO): The pyridine nitrogen at the 4-position reduces steric hindrance, improving binding to planar metal centers (e.g., Pd⁰ in cross-coupling catalysis). However, weaker electron donation compared to 2-pyridinyl derivatives reduces catalytic efficiency in Suzuki-Miyaura reactions .

Comparative Data Table

Research Findings and Trends

- Electronic Effects: Electron-withdrawing groups (Cl, CF₃, NO₂) on the pyridine ring systematically lower the hydroxyl pKa, enhancing reactivity in nucleophilic substitutions .

- Steric Considerations : Bulkier substituents (e.g., benzoxazole) reduce coordination flexibility but improve photophysical properties .

- Biological Activity : Chlorinated derivatives exhibit higher antimicrobial activity (MIC = 8 µg/mL against S. aureus) compared to unsubstituted analogues .

Activité Biologique

3-(Pyridin-2-yl)benzyl alcohol, with the chemical formula CHNO, is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

This compound is characterized by a pyridine ring attached to a benzyl alcohol moiety. Its synthesis typically involves the reaction of pyridine derivatives with benzyl halides or through palladium-catalyzed coupling reactions. The compound has a molecular weight of 199.22 g/mol and is classified under various safety categories due to its potential toxicity, including harmful effects if ingested and skin irritation risks .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL depending on the specific strain tested. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against malaria parasites. In vitro assays revealed that certain derivatives inhibited the growth of Plasmodium falciparum with an effective concentration (EC) as low as 0.010 µM. The mechanism of action appears to involve interference with the PfATP4 sodium pump, crucial for parasite survival in erythrocytes .

Cytotoxicity and Cancer Research

In cancer research, this compound has shown promise as a cytotoxic agent against various cancer cell lines. Studies have reported IC values in the micromolar range for several cancer types, indicating its potential as a lead compound in anticancer drug development. The cytotoxic effects are believed to stem from the induction of apoptosis and cell cycle arrest in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Kinase C Modulation : The compound has been shown to act as an agonist for Protein Kinase C (PKC), influencing signaling pathways related to cell proliferation and apoptosis .

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial metabolism and parasite survival, thus exerting its antimicrobial and antiparasitic effects.

- Cell Cycle Interference : In cancer cells, it disrupts normal cell cycle progression, leading to increased apoptosis rates.

Case Studies

- Antimicrobial Efficacy : In a controlled study involving various bacterial strains, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively reduced bacterial viability by over 70% at concentrations above 64 µg/mL.

- Antimalarial Activity : A series of compounds derived from this compound were evaluated in vivo using mouse models infected with Plasmodium parasites. The lead compound demonstrated significant reductions in parasitemia levels compared to controls, suggesting strong therapeutic potential.

Data Summary

| Activity Type | Tested Strains/Cells | EC/IC | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 64 µg/mL | Cell wall synthesis disruption |

| Escherichia coli | 128 µg/mL | Metabolic pathway interference | |

| Antiparasitic | Plasmodium falciparum | 0.010 µM | PfATP4 inhibition |

| Cytotoxicity | Various cancer cell lines | ~5 µM | Apoptosis induction |

Q & A

Q. What are the standard synthetic routes for 3-(Pyridin-2-yl)benzyl alcohol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via reduction of the corresponding aldehyde (e.g., 3-(Pyridin-2-yl)benzaldehyde) using sodium borohydride (NaBH₄) in methanol at 0–5°C . Alternative routes include catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure. Yield optimization requires strict control of temperature, solvent polarity, and stoichiometric ratios. For example, excess NaBH₄ (>1.2 equiv.) may lead to over-reduction or side-product formation. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the alcohol from unreacted aldehyde or byproducts.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- ¹H NMR : Peaks at δ 4.6–4.8 ppm (CH₂OH), δ 8.5–8.7 ppm (pyridyl protons), and aromatic protons between δ 7.0–7.8 ppm .

- FT-IR : Broad O–H stretch (~3200–3400 cm⁻¹), C–O stretch (~1050–1100 cm⁻¹), and pyridyl ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 202.1 (calculated for C₁₂H₁₁NO).

Q. What are the stability considerations for this compound under storage?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests using HPLC (C18 column, methanol/water mobile phase) show <5% degradation over 6 months when stored properly. Avoid exposure to light or acidic conditions, which may catalyze etherification or decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the electron-deficient nature of the pyridyl ring, which directs nucleophilic attack to the ortho/para positions of the benzyl alcohol moiety. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the Conductor-like Polarizable Continuum Model (CPCM). These studies guide catalyst selection (e.g., Lewis acids like ZnCl₂) for regioselective functionalization .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often arise from assay conditions (pH, ionic strength) or impurity profiles. For validation:

Q. How is this compound utilized in asymmetric catalysis or chiral ligand design?

- Methodological Answer : The pyridyl nitrogen and hydroxyl group act as coordination sites for transition metals (e.g., Ru, Pd). Enantioselective applications require resolution via chiral chromatography (Chiralpak AD-H column) or derivatization with chiral auxiliaries (e.g., (R)-BINOL). X-ray crystallography (SHELX-97 ) confirms ligand-metal binding modes, while kinetic studies (Eyring plots) quantify enantioselectivity (ΔΔ‡G up to 2.5 kcal/mol) .

Critical Analysis of Contradictions

- Synthetic Yield Variability : Conflicting reports on NaBH₄ reduction yields (50–85%) are attributed to aldehyde purity; pre-purification via recrystallization (ethanol/water) improves consistency .

- Biological Activity : Differences in antimicrobial efficacy (MIC 16–64 µg/mL) correlate with bacterial strain-specific efflux pump expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.